(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine
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Overview
Description
(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine is an organic compound with the molecular formula C₁₃H₂₀ClN and a molecular weight of 225.76 g/mol . This compound is characterized by the presence of a butan-2-yl group attached to a 1-(3-chlorophenyl)propylamine moiety. It is primarily used for research purposes and has various applications in scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine typically involves the reaction of 3-chlorophenylpropylamine with butan-2-yl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted amines or other derivatives.
Scientific Research Applications
(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Butan-2-yl)[1-(3-chlorophenyl)propyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(Butan-2-yl)[(2-chlorophenyl)methyl]amine: Similar structure but with a different position of the chlorine atom.
(Butan-2-yl)[1-(4-chlorophenyl)propyl]amine: Similar structure but with the chlorine atom at the para position.
Uniqueness
(Butan-2-yl)[1-(3-chlorophenyl)propyl]amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the chlorine atom on the phenyl ring can affect the compound’s interaction with molecular targets and its overall pharmacological profile .
Properties
Molecular Formula |
C13H20ClN |
---|---|
Molecular Weight |
225.76 g/mol |
IUPAC Name |
N-[1-(3-chlorophenyl)propyl]butan-2-amine |
InChI |
InChI=1S/C13H20ClN/c1-4-10(3)15-13(5-2)11-7-6-8-12(14)9-11/h6-10,13,15H,4-5H2,1-3H3 |
InChI Key |
XKZMPUJCUOIJAE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(CC)C1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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